4-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol
Description
4-(4-Chlorophenyl)-1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol is a substituted imidazole derivative characterized by a thiol group at position 2, a 4-chlorophenyl substituent at position 4, and a 2,5-dimethylphenyl group at position 1 of the imidazole ring. This compound is part of a broader class of imidazole-based molecules studied for their diverse applications, including enzyme inhibition, chemiluminescence, and material science . Its structural features, such as electron-withdrawing (chloro) and electron-donating (methyl) groups, influence its physicochemical and biological properties.
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-(2,5-dimethylphenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2S/c1-11-3-4-12(2)16(9-11)20-10-15(19-17(20)21)13-5-7-14(18)8-6-13/h3-10H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOIDGIOCWNPPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C=C(NC2=S)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol (CAS No. 302938-49-4) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential applications in various medical fields.
- Molecular Formula : C17H15ClN2S
- Molecular Weight : 314.83 g/mol
- Structural Features : The compound features a thiol group which is significant for its biological interactions.
Biological Activity Overview
The biological activity of 4-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol has been investigated in various studies, revealing its potential as an anticancer agent and its role in inhibiting certain enzymatic activities.
Anticancer Activity
Recent research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A-431 (Skin Cancer) | < 10 | Induction of apoptosis and cell cycle arrest |
| U251 (Glioblastoma) | < 15 | Inhibition of Bcl-2 expression |
| HT29 (Colon Cancer) | < 20 | Disruption of mitochondrial function |
The presence of the chlorophenyl and dimethylphenyl groups appears to enhance the cytotoxic effects, likely due to increased lipophilicity and interaction with cellular membranes.
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on specific enzymes involved in tumor progression:
- HIV-1 Integrase Inhibition : In studies assessing the interaction with HIV-1 integrase, the compound showed significant inhibition rates exceeding 50%, suggesting potential use in antiviral therapies .
Case Studies and Research Findings
Several case studies have highlighted the compound's efficacy:
-
Study on Antitumor Activity :
- Researchers found that treatment with 4-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines. The study concluded that the compound's mechanism involves apoptosis induction through mitochondrial pathways .
- Inhibition of Protein Interactions :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Regiochemistry Effects: The position of methyl groups on the phenyl ring (e.g., 2,5- vs. The 2,6-dimethylphenyl analog () may exhibit reduced planarity compared to the target compound, influencing solubility and crystallinity.
Substituent Electronic Effects :
- Chlorine (electron-withdrawing) and methyl (electron-donating) groups modulate the imidazole ring’s electron density, impacting reactivity and interactions with biological targets .
- Nitro-substituted analogs (e.g., ) show enhanced electrophilicity, useful in synthetic intermediates or explosives research.
Biological Activity: Imidazole-2-thiol derivatives are explored as inhibitors of inosine-5′-monophosphate dehydrogenase (IMPDH), a target for antiviral and anticancer therapies . Bromine-substituted analogs (e.g., 4-(4-bromophenyl)-1H-imidazole-2-thiol ) may exhibit stronger inhibition due to increased halogen bonding.
Physicochemical Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
